![molecular formula C23H17N3O3 B3947088 2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3947088.png)
2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
説明
2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone, also known as MVQN, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been the subject of scientific research due to its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. It has also been found to activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism. In Alzheimer's disease research, this compound has been found to have antioxidant and anti-inflammatory effects, which may help to protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In diabetes research, this compound has been found to improve glucose uptake and insulin sensitivity in cells. It has also been shown to have anti-inflammatory effects, which may help to reduce the risk of diabetes-related complications. In Alzheimer's disease research, this compound has been found to have neuroprotective effects and may help to prevent the accumulation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One advantage of using 2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone in lab experiments is that it has been shown to have a broad range of potential therapeutic applications, including cancer, diabetes, and Alzheimer's disease. It has also been found to have low toxicity in animal studies. However, one limitation is that the synthesis method for this compound is complex and may be difficult to replicate in some labs. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in different disease contexts.
将来の方向性
There are several future directions for research on 2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of this compound-based therapies for cancer, diabetes, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration method for this compound in these contexts, as well as its potential interactions with other drugs. Another area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to understand the mechanism of action of this compound at the molecular level, which may help to identify new targets for drug development.
科学的研究の応用
2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in cells. In Alzheimer's disease research, this compound has been found to have neuroprotective effects and may help to prevent the accumulation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
2-[2-(2-methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-8-2-3-9-17(16)14-15-22-24-19-11-5-4-10-18(19)23(27)25(22)20-12-6-7-13-21(20)26(28)29/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIOTFYGCQOTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



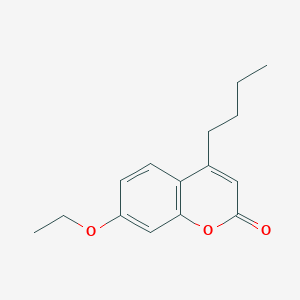
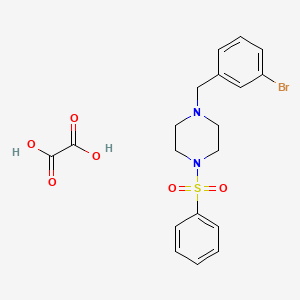
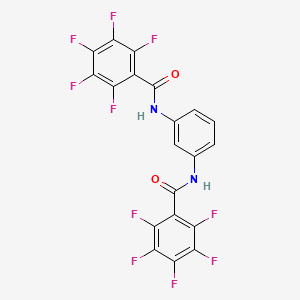
![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
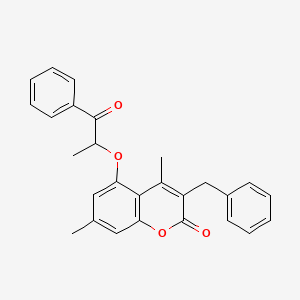
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[(2R)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3947054.png)
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)
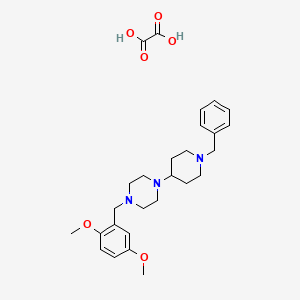
![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)
![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)